

Spectroscopic Profile of 7-Methyltryptophol: A Technical Guide

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Compound of Interest

Compound Name: 2-(7-Methyl-1H-indol-3-yl)ethanol

Cat. No.: B051440

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for 7-methyltryptophol, a significant indole derivative. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a comprehensive resource for its identification and characterization in research and drug development settings.

Spectroscopic Data Summary

The structural elucidation of 7-methyltryptophol is critically supported by a combination of spectroscopic techniques. The data presented in the following tables have been compiled from various sources and represent typical values observed for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The ^1H and ^{13}C NMR data provide detailed information about the chemical environment of each proton and carbon atom.

Table 1: ^1H NMR Spectroscopic Data for 7-Methyltryptophol

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available in search results			

Table 2: ^{13}C NMR Spectroscopic Data for 7-Methyltryptophol

Chemical Shift (δ) ppm	Assignment
Data not available in search results	

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Infrared (IR) Spectroscopic Data for 7-Methyltryptophol

Wavenumber (cm^{-1})	Description of Vibration
Data not available in search results	

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its identity.

Table 4: Mass Spectrometry (MS) Data for 7-Methyltryptophol

m/z	Interpretation
Data not available in search results	

Experimental Protocols

Detailed experimental procedures are crucial for the replication and validation of spectroscopic data. The following are representative protocols for obtaining NMR, IR, and MS spectra of indole derivatives like 7-methyltryptophol.

NMR Spectroscopy

^1H and ^{13}C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample is dissolved in a deuterated solvent, commonly chloroform- d (CDCl_3) or dimethyl sulfoxide- d_6 ($\text{DMSO}-d_6$), with tetramethylsilane (TMS) used as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy

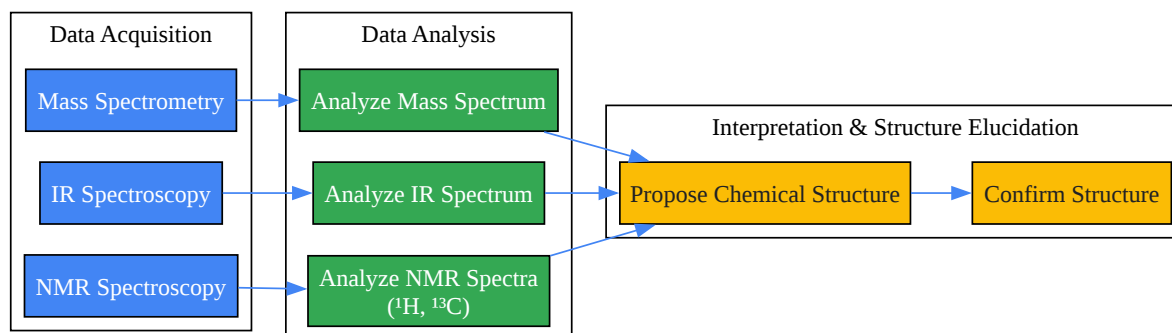
IR spectra are often obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet, a thin film on a salt plate (e.g., NaCl or KBr), or dissolved in a suitable solvent like chloroform. The spectrum is typically recorded in the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer, with common ionization techniques including Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, the sample is introduced into the ion source, where it is bombarded with high-energy electrons. In ESI, the sample is dissolved in a suitable solvent and introduced into the mass spectrometer through a charged capillary.

Visualization of Spectroscopic Workflow

The process of identifying an unknown compound using spectroscopic methods can be visualized as a logical workflow. The following diagram illustrates this process.



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Caption: Workflow for Spectroscopic Analysis of 7-Methyltryptophol.

- To cite this document: BenchChem. [Spectroscopic Profile of 7-Methyltryptophol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b051440#spectroscopic-data-for-7-methyltryptophol-nmr-ir-ms\]](https://www.benchchem.com/product/b051440#spectroscopic-data-for-7-methyltryptophol-nmr-ir-ms)

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